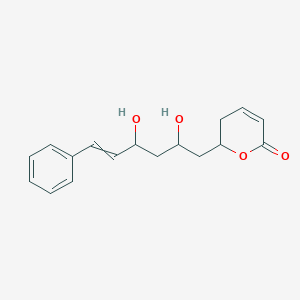

Cryptomoscatone D2

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIZFMLWZVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Data and Experimental Protocols for Cryptomoscatone D2

This technical guide provides a comprehensive overview of the spectral data for Cryptomoscatone D2, a naturally occurring G2 checkpoint inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and natural product synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition, based on the first stereoselective total synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for synthetic this compound, which was found to be in agreement with the data reported for the natural product.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded on a Varian Gemini 200 MHz or Bruker Avance 300 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.39 - 7.25 | m | 5H | Ar-H | |

| 6.89 | dd | 15.9, 5.1 | 1H | H-4 |

| 6.16 | d | 15.9 | 1H | H-5 |

| 6.01 | d | 9.9 | 1H | H-3 |

| 5.06 | m | 1H | H-7 | |

| 4.31 | m | 1H | H-6 | |

| 2.51 | m | 2H | H-2 | |

| 1.83 | m | 2H | H-8 | |

| 1.45 | m | 2H | H-9 | |

| 0.92 | t | 7.2 | 3H | H-10 |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C-1 |

| 145.8 | C-3 |

| 136.5 | Ar-C |

| 131.9 | C-5 |

| 128.6 | Ar-CH |

| 128.1 | Ar-CH |

| 126.6 | Ar-CH |

| 121.2 | C-4 |

| 78.4 | C-6 |

| 70.1 | C-7 |

| 31.8 | C-8 |

| 30.2 | C-2 |

| 18.9 | C-9 |

| 13.9 | C-10 |

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded on a PerkinElmer FT-IR spectrometer.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3448 | O-H stretch |

| 2924 | C-H stretch (aliphatic) |

| 1715 | C=O stretch (α,β-unsaturated δ-lactone) |

| 1654 | C=C stretch |

| 1258 | C-O stretch |

| 968 | C-H bend (trans alkene) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.

Table 4: Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 325.1723 | 325.1720 |

Experimental Protocols

The following protocols are based on the methodologies described in the first stereoselective total synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : Varian Gemini 200 MHz or Bruker Avance 300 MHz spectrometer.

-

Sample Preparation : The sample of synthetic this compound was dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

-

Data Acquisition : Standard pulse programs were used to acquire ¹H NMR and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy

-

Instrumentation : PerkinElmer FT-IR spectrometer.

-

Sample Preparation : A thin film of the purified this compound was prepared on a NaCl or KBr plate for analysis (neat).

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography.

-

Ionization Mode : Electrospray ionization in positive ion mode was used to generate the [M+Na]⁺ ion.

-

Data Acquisition : The mass-to-charge ratio (m/z) was measured with high accuracy to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between this compound and its spectral data.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered significant interest due to its biological activities, including potential anticancer properties. Its stereoselective synthesis is a key area of research, enabling access to enantiomerically pure material for further biological evaluation. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, based on a convergent strategy involving an asymmetric acetate aldol reaction, a Brown's asymmetric allylation, and a ring-closing metathesis as key steps. The protocols are designed to be a comprehensive guide for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a member of the styryl-lactone family of natural products, characterized by a dihydropyranone ring connected to a polyketide-derived side chain. The stereochemical complexity of these molecules presents a significant synthetic challenge. The methodology detailed below outlines an efficient and highly stereoselective route to (+)-Cryptomoscatone D2, starting from commercially available trans-cinnamaldehyde.

Overall Synthetic Strategy

The synthetic approach is a convergent strategy that constructs the key fragments of the molecule separately before their eventual coupling and cyclization. The key transformations include:

-

Asymmetric Acetate Aldol Reaction: To set the initial stereocenters in the polyol side chain.

-

Brown's Asymmetric Allylation: To introduce a homoallylic alcohol moiety with high diastereoselectivity.

-

Horner-Wadsworth-Emmons Reaction: To extend the carbon chain.

-

Ring-Closing Metathesis (RCM): To form the characteristic dihydropyranone ring.

The overall workflow of the synthesis is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields and stereoselectivity for the key steps in the synthesis of this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Asymmetric Acetate Aldol Reaction | trans-cinnamaldehyde | Aldol Adduct | 85 | 9:1 | >98 |

| 2 | TBS Protection | Aldol Adduct | TBS-Protected Adduct | 95 | - | - |

| 3 | DIBAL-H Reduction | TBS-Protected Adduct | Aldehyde Intermediate | 96 | - | - |

| 4 | Second Asymmetric Acetate Aldol Reaction | Aldehyde Intermediate | Diol Precursor | 85 (over 2 steps) | 9:1 | >98 |

| 5 | Horner-Wadsworth-Emmons Reaction | Diol Precursor | α,β-Unsaturated Ester | 87 | - | - |

| 6 | Brown's Asymmetric Allylation | α,β-Unsaturated Ester | Homoallylic Alcohol | 90 | Single diastereomer | >98 |

| 7 | Acryloylation | Homoallylic Alcohol | Diene Precursor | 91 | - | - |

| 8 | Ring-Closing Metathesis (RCM) | Diene Precursor | Protected Lactone | 89 | - | - |

| 9 | Deprotection | Protected Lactone | This compound | 83 | - | - |

Experimental Protocols

Step 1: Asymmetric Acetate Aldol Reaction

This protocol describes the initial stereoselective aldol reaction to form the chiral building block.

Materials:

-

trans-cinnamaldehyde

-

(4S)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione

-

Titanium(IV) chloride (TiCl4)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of (4S)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add TiCl4 (1.1 eq) dropwise.

-

After stirring for 5 minutes, add DIPEA (1.2 eq) dropwise.

-

Cool the reaction mixture to -78 °C and add a solution of trans-cinnamaldehyde (1.2 eq) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired aldol adduct.

Step 6: Brown's Asymmetric Allylation

This protocol details the highly diastereoselective allylation of the α,β-unsaturated ester.

Materials:

-

α,β-Unsaturated Ester

-

(+)-B-allyldiisopinocampheylborane ((+)-Ipc2Ballyl)

-

Diethyl ether (Et2O), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous Et2O at -100 °C under an argon atmosphere, add a solution of (+)-Ipc2Ballyl (1.5 eq) in Et2O dropwise.

-

Stir the reaction mixture at -100 °C for 1 hour.

-

Quench the reaction by the dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the homoallylic alcohol as a single diastereomer.

Step 8: Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the dihydropyranone ring using a Grubbs catalyst.

Materials:

-

Diene Precursor

-

Grubbs' First Generation Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Prepare a solution of the diene precursor (1.0 eq) in anhydrous DCM.

-

Add Grubbs' First Generation Catalyst (5 mol%) to the solution.

-

Reflux the reaction mixture for 4 hours under an argon atmosphere.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the protected lactone.

Signaling Pathway and Logical Relationship Diagrams

The stereochemical outcome of the key asymmetric reactions is crucial for the successful synthesis of the target molecule. The following diagram illustrates the stereochemical control in the asymmetric aldol reaction.

Caption: Stereochemical model for the asymmetric aldol reaction.

The logic of the convergent synthesis is based on the preparation of key fragments that are then combined. This approach allows for flexibility and optimization of individual steps.

Caption: Logic of the convergent synthetic strategy.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the stereoselective synthesis of this compound. By following these detailed procedures, researchers can reliably produce this valuable natural product for further investigation in drug discovery and development programs. The high stereoselectivity and good overall yield make this synthetic route an attractive and practical approach.

Application Notes and Protocols: Mukaiyama Aldol Reaction in Styrylpyrone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrylpyrones are a class of naturally occurring compounds found in various plants and fungi, renowned for their diverse and potent biological activities. These activities include anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. The therapeutic potential of styrylpyrones has spurred significant interest in their chemical synthesis to enable further investigation and drug development. A key challenge in the synthesis of these molecules is the stereocontrolled construction of the polyketide backbone. The Mukaiyama aldol reaction has emerged as a powerful tool for this purpose, offering a versatile and stereoselective method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of the Mukaiyama aldol reaction in the synthesis of styrylpyrones and related scaffolds.

The Mukaiyama Aldol Reaction: A Versatile Tool for C-C Bond Formation

The Mukaiyama aldol reaction is a Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2] This reaction is highly valued in organic synthesis because it allows for a crossed aldol reaction under mild conditions, minimizing self-condensation of the carbonyl partner.[2] The use of chiral Lewis acids or chiral auxiliaries enables enantioselective and diastereoselective variants, providing access to complex chiral molecules.[3]

The general mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the silyl enol ether. Subsequent hydrolysis yields the desired β-hydroxy carbonyl compound.[4][5]

Application in the Synthesis of Styrylpyrone Scaffolds

While direct, one-step synthesis of the styrylpyrone core using a standard Mukaiyama aldol reaction is uncommon, the vinylogous Mukaiyama aldol reaction (VMAR) has proven to be a highly effective strategy for constructing key precursors. The VMAR extends the nucleophilic character of the silyl enol ether through a conjugated system, allowing for the formation of larger structural motifs.[5][6]

Case Study 1: Asymmetric Synthesis of Kavalactones

Kavalactones, such as (+)-kavain, are structurally analogous to styrylpyrones and share a similar α,β-unsaturated lactone core. An efficient asymmetric synthesis of kavalactones has been developed utilizing a catalytic asymmetric Mukaiyama aldol addition of a dienolate equivalent.[7][8]

Reaction Scheme:

Caption: Asymmetric synthesis of kavalactones via Mukaiyama aldol addition.

Quantitative Data:

The following table summarizes the results for the asymmetric Mukaiyama aldol addition in the synthesis of a kavalactone precursor.

| Entry | Aldehyde | Silyl Dienol Ether | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene | Carreira's Catalyst (10 mol%) | Toluene | -20 | 12 | 85 | 92 |

Experimental Protocol: Asymmetric Mukaiyama Aldol Addition for Kavalactone Precursor [7][8]

-

Catalyst Preparation: In a flame-dried flask under an argon atmosphere, add the chiral ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-diphenylethanediamine) and the metal salt (e.g., copper(II) triflate) to the chosen solvent (e.g., toluene). Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid catalyst.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

-

Addition of Reactants: To the cooled catalyst solution, add the aldehyde (e.g., cinnamaldehyde, 1.0 equiv) followed by the dropwise addition of the silyl dienol ether (e.g., 1-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene, 1.2 equiv) over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester precursor.

Case Study 2: Synthesis of Stoloniferol B Precursor

The total synthesis of Stoloniferol B, a styrylpyrone natural product, has been achieved using a Kobayashi vinylogous Mukaiyama aldol reaction as a key step.[2] This reaction demonstrates excellent diastereoselectivity in the formation of the anti-adduct.

Reaction Scheme:

Caption: Key VMAR step in the total synthesis of Stoloniferol B.

Quantitative Data:

| Entry | Aldehyde | Silyl N,O-acetal | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Paraldehyde | Chiral Vinylketene Silyl N,O-acetal | TiCl₄ | CH₂Cl₂ | -78 | 4 | 82 | >20:1 |

Experimental Protocol: Kobayashi Vinylogous Mukaiyama Aldol Reaction [2]

-

Reaction Setup: To a flame-dried flask under an argon atmosphere, add a solution of the aldehyde (e.g., paraldehyde, 1.0 equiv) in the chosen solvent (e.g., dichloromethane). Cool the solution to -78 °C.

-

Addition of Lewis Acid: Add the Lewis acid (e.g., titanium tetrachloride, 1.1 equiv) dropwise to the cooled aldehyde solution. Stir the mixture for 15 minutes.

-

Addition of Nucleophile: Add a solution of the chiral vinylketene silyl N,O-acetal (1.2 equiv) in the same solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired anti-aldol adduct.

Biological Activity and Signaling Pathways of Styrylpyrones

Styrylpyrones exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development and target validation.

AMPK Signaling Pathway

Styrylpyrones have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

Caption: Styrylpyrone-mediated activation of the AMPK signaling pathway.

NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, and the transcription factor NF-κB is a master regulator of the inflammatory response. Some styrylpyrones have demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. They can interfere with the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[9][10][11]

Caption: Inhibition of the NF-κB signaling pathway by styrylpyrones.

Conclusion

The Mukaiyama aldol reaction, particularly its vinylogous variant, provides a powerful and stereoselective method for the synthesis of key precursors to styrylpyrones and related natural products. The ability to construct complex chiral architectures with high efficiency makes this reaction an invaluable tool for medicinal chemists and synthetic researchers. The application notes and protocols provided herein offer a practical guide for the implementation of this methodology in the synthesis of biologically active styrylpyrones, facilitating further exploration of their therapeutic potential. The elucidation of their interactions with critical signaling pathways, such as AMPK and NF-κB, underscores their promise as lead compounds in drug discovery programs targeting a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 6. The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Versatile asymmetric synthesis of the kavalactones: first synthesis of (+)-kavain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ring-Closing Metathesis for Styrylpyrone Lactone Ring Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the styrylpyrone lactone ring system using Ring-Closing Metathesis (RCM). This methodology is of significant interest for the synthesis of biologically active natural products and their analogues for drug discovery and development.

Introduction

Styrylpyrone lactones are a class of natural products possessing a characteristic α,β-unsaturated lactone ring fused to a styryl group. These compounds, isolated from various plant species, have garnered considerable attention in the scientific community due to their wide range of biological activities.[1][2] A prominent member of this family is goniothalamin, which has demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4][5] The mechanism of action of these compounds is often linked to the induction of apoptosis (programmed cell death) through various signaling pathways, making them attractive scaffolds for the development of novel anticancer agents.[6][7][8][9][10]

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins, including the unsaturated lactone core of styrylpyrones.[11] This reaction, catalyzed by ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene.[11][12] The high functional group tolerance and predictable reactivity of these catalysts make RCM a highly attractive strategy for the late-stage cyclization of complex molecules in the synthesis of natural products.[13]

This document provides detailed protocols for the RCM-mediated synthesis of the styrylpyrone lactone ring, with a focus on the synthesis of goniothalamin as a representative example.

Ring-Closing Metathesis for Styrylpyrone Synthesis: An Overview

The general strategy for the synthesis of a styrylpyrone lactone via RCM involves the preparation of an acyclic diene precursor containing a terminal alkene and an acrylate or crotonate moiety attached to a stereocenter bearing the styryl group. This precursor is then subjected to an intramolecular metathesis reaction, catalyzed by a ruthenium complex, to furnish the desired six-membered α,β-unsaturated lactone ring.

The choice of catalyst, solvent, temperature, and substrate concentration can significantly influence the efficiency and selectivity of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability.[14][15]

Data Presentation: RCM Conditions for Goniothalamin Synthesis

The following tables summarize the quantitative data from the synthesis of goniothalamin via RCM, as reported by Pastre et al. (2020). Two different diene precursors were investigated: an acrylate ester and a crotonate ester.

Table 1: Ring-Closing Metathesis of Acrylate Ester Precursor

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Goniothalamin Yield (%) | Dimer Byproduct Yield (%) |

| 1 | Grubbs I (5) | CH2Cl2 | 40 | 1.5 | 75 | 15 |

| 2 | Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 90 | <5 |

| 3 | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 88 | <5 |

| 4 | Grubbs II (2) | Toluene | 80 | 1 | 85 | 10 |

Table 2: Ring-Closing Metathesis of Crotonate Ester Precursor

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Goniothalamin Yield (%) | Dimer Byproduct Yield (%) | Other Byproducts (%) |

| 1 | Grubbs I (5) | CH2Cl2 | 40 | 1.5 | 19 | 60 | - |

| 2 | Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 78 | 10 | 9 (lactone) |

| 3 | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 75 | 12 | 10 (lactone) |

| 4 | Grubbs II (5) | Toluene | 100 | 1.5 | 96 (inseparable mixture with lactone) | - | - |

Experimental Protocols

The following are detailed protocols for the synthesis of the diene precursor and its subsequent cyclization via RCM to yield goniothalamin.

Protocol 1: Synthesis of the Acrylate Diene Precursor

This protocol describes the synthesis of the acyclic diene precursor required for the RCM reaction. The procedure involves the allylation of cinnamaldehyde followed by acylation with acryloyl chloride.

Materials:

-

trans-Cinnamaldehyde

-

Allylmagnesium bromide solution (in diethyl ether)

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of trans-cinnamaldehyde (1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add allylmagnesium bromide solution (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

-

Purify the crude alcohol by flash column chromatography on silica gel.

-

To a stirred solution of the purified alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH2Cl2 at 0 °C, add acryloyl chloride (1.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with water and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the acrylate diene precursor.

Protocol 2: Ring-Closing Metathesis to Synthesize Goniothalamin

This protocol details the cyclization of the acrylate diene precursor to form goniothalamin using a second-generation Grubbs catalyst.

Materials:

-

Acrylate diene precursor

-

Grubbs second-generation catalyst

-

Anhydrous and degassed dichloromethane (CH2Cl2) or toluene

-

Dimethyl sulfoxide (DMSO)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the acrylate diene precursor (1.0 equiv) in anhydrous and degassed CH2Cl2 (to a concentration of 0.01 M) in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add the Grubbs second-generation catalyst (5 mol%).

-

Heat the reaction mixture to reflux (approx. 40 °C for CH2Cl2) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

To quench the catalyst and facilitate purification, add DMSO (50 equivalents relative to the catalyst) and stir the mixture overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford goniothalamin.

Visualizations

RCM Reaction for Styrylpyrone Lactone Synthesis

References

- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthesis and antitumor activities of new styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 12. Ring Closing Metathesis [organic-chemistry.org]

- 13. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2 is a naturally occurring styryl lactone isolated from species such as Cryptocarya moschata.[1] Possessing a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol , this compound has garnered interest for its potential biological activities, including the inhibition of the G2 checkpoint in the cell cycle.[1] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential.

These application notes provide detailed, exemplary protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While these protocols are based on established principles for the analysis of styryl lactones and similar natural products, they should be considered as a starting point for method development and validation in your specific laboratory context and for your particular sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The styryl group in its structure is expected to exhibit strong UV absorbance, making this a suitable method for its detection.

Experimental Protocol: HPLC-UV

1. Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

2. Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

HPLC grade acetonitrile and methanol

-

Purified water (18.2 MΩ·cm)

-

HPLC grade formic acid

3. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 60 40 15.0 20 80 17.0 20 80 17.1 60 40 | 20.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm (based on typical absorbance for related structures; optimal wavelength should be determined by scanning the UV spectrum of this compound).

-

Injection Volume: 10 µL

4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol:water (50:50, v/v).

-

Sample Preparation (e.g., from plant extract):

-

Homogenize 1 g of the sample material with 10 mL of methanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Hypothetical Method Validation Data

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

| Parameter | Specification | Hypothetical Result |

| Linearity | r² > 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Precision (RSD%) | Intra-day < 2%, Inter-day < 3% | Intra-day: 1.5%, Inter-day: 2.5% |

| Accuracy (% Recovery) | 95 - 105% | 98.7% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This protocol outlines a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Instrumentation

-

UHPLC or HPLC system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

2. Chemicals and Reagents

-

Same as HPLC-UV method.

3. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 80 20 5.0 10 90 6.0 10 90 6.1 80 20 | 8.0 | 80 | 20 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical): Based on the molecular weight of 288.34, the protonated molecule [M+H]⁺ would be m/z 289.3. Common fragmentation pathways for lactones include the loss of water (H₂O) and carbon monoxide (CO).

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Purpose This compound 289.3 271.3 15 Quantifier (Loss of H₂O) | this compound | 289.3 | 243.3 | 25 | Qualifier (Loss of H₂O + CO) |

5. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): As described in the HPLC protocol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with methanol:water (50:50, v/v).

-

Sample Preparation (e.g., from plasma):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an appropriate internal standard, if available) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

Hypothetical Method Validation Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

| Parameter | Specification | Hypothetical Result |

| Linearity | r² > 0.995 | 0.998 |

| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Precision (RSD%) | Intra-day < 10%, Inter-day < 15% | Intra-day: 6%, Inter-day: 9% |

| Accuracy (% Recovery) | 85 - 115% | 103.5% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 ng/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 ng/mL |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cryptomoscatone D2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cryptomoscatone D2 total synthesis.

General Workflow of this compound Total Synthesis

The following diagram illustrates a common synthetic route to this compound, highlighting the key transformations.

Caption: General synthetic workflow for this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, organized by key reaction type.

Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a crucial C-C bond-forming step in the synthesis.[1]

FAQs:

-

Q1: What are the common reasons for low yield in the Mukaiyama aldol reaction?

-

A1: Low yields can stem from several factors:

-

Decomposition of the Lewis acid: Many Lewis acids, like TiCl₄, are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]

-

Poor quality silyl enol ether: The silyl enol ether may have hydrolyzed during storage or purification. It's often best to use freshly prepared material.

-

Self-condensation of the aldehyde: This can be a competing side reaction, especially with enolizable aldehydes.

-

Retro-aldol reaction: The aldol adduct may be unstable under the reaction conditions and revert to starting materials.

-

-

-

Q2: How can I improve the diastereoselectivity of the Mukaiyama aldol reaction?

-

A2: Diastereoselectivity is influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[3]

-

Lewis Acid: Chelating Lewis acids like MgBr₂·OEt₂ can favor the formation of syn aldol products. In contrast, non-chelating Lewis acids like BF₃·OEt₂ may favor anti products.

-

Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry. Non-coordinating solvents like dichloromethane are commonly used.

-

Silyl Enol Ether Geometry: The (E)- or (Z)-geometry of the silyl enol ether can influence the stereochemical outcome, although this is not always predictable and depends on the specific substrates and conditions.

-

-

Troubleshooting:

Caption: Troubleshooting logic for the Mukaiyama aldol reaction.

| Lewis Acid | Typical Diastereoselectivity | Reference |

| TiCl₄ | Varies, often moderate to good | [2] |

| BF₃·OEt₂ | Often favors anti products | |

| MgBr₂·OEt₂ | Often favors syn products | [4] |

| Sc(OTf)₃ | Can be used in aqueous media | [2] |

Diastereoselective Carbonyl Reduction

Reduction of the β-hydroxy ketone intermediate is critical for establishing the desired stereochemistry of the 1,3-diol.

FAQs:

-

Q3: Which methods are commonly used for the diastereoselective reduction of β-hydroxy ketones?

-

Q4: My reduction is not selective. What could be the issue?

-

A4: Poor selectivity can result from:

-

Incorrect Reagent: Ensure you are using the correct borohydride reagent and chelating agent for the desired diastereomer.

-

Reaction Temperature: These reductions are often performed at low temperatures to enhance selectivity.

-

Substrate Control: The inherent stereochemistry of your substrate can influence the outcome, sometimes overriding the reagent control.

-

-

Troubleshooting:

| Reduction Method | Reagents | Product | Reference |

| Narasaka-Prasad | BBu₂OMe, NaBH₄ | syn-1,3-diol | [6] |

| Evans-Saksena | Me₄NHB(OAc)₃ | anti-1,3-diol | [5][7] |

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a reliable method for the formation of α,β-unsaturated esters with good control over the alkene geometry.[8][9]

FAQs:

-

Q5: How can I control the E/Z selectivity of the HWE reaction?

-

A5: The stereochemical outcome is influenced by the phosphonate reagent, the base, and the reaction conditions.

-

Still-Gennari modification: Using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in THF at low temperatures generally favors the (Z)-alkene.[9]

-

Standard conditions: Using standard phosphonates (e.g., triethyl phosphonoacetate) with bases like NaH in THF typically yields the (E)-alkene as the major product.[10]

-

-

-

Q6: I am observing low yields in my HWE reaction. What are the possible causes?

-

A6: Low yields can be attributed to:

-

Incomplete deprotonation of the phosphonate: Ensure a strong enough base is used and that the reaction time for deprotonation is sufficient.

-

Sterically hindered aldehyde: Very bulky aldehydes may react slowly.

-

Side reactions: The aldehyde may undergo self-condensation or other side reactions if it is enolizable.

-

-

Troubleshooting:

| Condition | Favored Isomer | Reference |

| Triethyl phosphonoacetate, NaH, THF | (E)-alkene | [10] |

| Bis(trifluoroethyl) phosphonate, KHMDS, 18-crown-6, THF, -78 °C | (Z)-alkene | [9] |

| LiCl, DBU, MeCN (Masamune-Roush conditions) | (E)-alkene | [9] |

Brown's Asymmetric Allylation

This reaction is employed to introduce a chiral homoallylic alcohol moiety.

FAQs:

-

Q7: What factors influence the enantioselectivity of the Brown's allylation?

-

A7: The enantioselectivity is primarily determined by the chirality of the isopinocampheyl ligands on the boron reagent. Using (+)-Ipc₂B(allyl) or (-)-Ipc₂B(allyl) will lead to the corresponding enantiomeric products. The reaction temperature is also critical, with lower temperatures (-78 °C to -100 °C) generally affording higher enantioselectivity.[11]

-

-

Q8: My Brown's allylation is giving a low yield. What should I check?

-

A8: Low yields can be due to:

-

Reagent quality: The B-allyldiisopinocampheylborane reagent should be freshly prepared or properly stored.

-

Solvent: Ethereal solvents like diethyl ether are commonly used.

-

Reaction time: Ensure the reaction is allowed to proceed to completion, which can be monitored by TLC.

-

-

Troubleshooting:

| Parameter | Recommendation for High Enantioselectivity | Reference |

| Chiral Ligand | Use of enantiomerically pure (+)- or (-)-α-pinene to prepare the reagent | [12] |

| Temperature | -78 °C to -100 °C | [11] |

| Solvent | Diethyl ether | [13] |

Ring-Closing Metathesis (RCM)

RCM is a powerful reaction for the formation of the lactone ring in this compound.

FAQs:

-

Q9: Which Grubbs catalyst should I use for the RCM step?

-

A9: The choice of catalyst depends on the substrate and desired reaction conditions.

-

Grubbs 1st Generation: Generally effective for less demanding substrates.

-

Grubbs 2nd Generation: More reactive and tolerant of a wider range of functional groups. Often provides higher yields and can be used at lower catalyst loadings.[14][15]

-

Hoveyda-Grubbs Catalysts: Offer increased stability and are often used for more challenging RCM reactions.

-

-

-

Q10: My RCM reaction is not proceeding or is giving a low yield. What can I do?

-

A10: RCM failures can be due to:

-

Catalyst deactivation: The catalyst can be sensitive to impurities in the substrate or solvent. Ensure all materials are highly pure.

-

High concentration: RCM is an intramolecular reaction and should be run at high dilution (typically 0.001-0.01 M) to disfavor intermolecular polymerization.

-

Ethylene atmosphere: The reaction produces ethylene as a byproduct. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and allowing the ethylene to escape can help drive the reaction to completion.

-

-

Troubleshooting:

| Catalyst Generation | Typical Catalyst Loading | General Reactivity | Reference |

| 1st Generation | 2-5 mol% | Good for simple dienes | [15] |

| 2nd Generation | 0.5-2 mol% | Higher activity, better functional group tolerance | [14][15] |

| Hoveyda-Grubbs 2nd Gen. | 0.5-2 mol% | High stability and activity | [16] |

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use.

Protocol 1: Mukaiyama Aldol Reaction

To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). The mixture is stirred for 15 minutes, after which a solution of the silyl enol ether (1.2 equiv) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Evans-Saksena Reduction (anti-Diol Synthesis)

To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile and acetic acid (0.1 M) at -40 °C is added tetramethylammonium triacetoxyborohydride (1.5 equiv) in one portion. The reaction mixture is stirred at -40 °C for 4-6 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is stirred vigorously for 1 hour at room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5][7]

Protocol 3: Horner-Wadsworth-Emmons Reaction ((E)-Alkene Synthesis)

To a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C is added triethyl phosphonoacetate (1.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The resulting solution is cooled to 0 °C, and a solution of the aldehyde (1.0 equiv) in THF is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.[10]

Protocol 4: Brown's Asymmetric Allylation

To a solution of (+)- or (-)-B-chlorodiisopinocampheylborane (1.2 equiv) in anhydrous diethyl ether (0.5 M) at -78 °C is added allylmagnesium bromide (1.2 equiv) dropwise. The mixture is stirred at -78 °C for 30 minutes, then warmed to room temperature and stirred for 1 hour. The resulting suspension is cooled to -100 °C, and a solution of the aldehyde (1.0 equiv) in diethyl ether is added. The reaction is stirred at -100 °C for 3-4 hours. The reaction is quenched by the addition of methanol, followed by 3M NaOH and 30% H₂O₂. The mixture is stirred at room temperature overnight. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[13]

Protocol 5: Ring-Closing Metathesis

To a solution of the diene substrate (1.0 equiv) in degassed, anhydrous dichloromethane (0.005 M) is added Grubbs 2nd generation catalyst (1-2 mol%). The reaction mixture is heated to reflux under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

- 6. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Storage and Handling of Cryptomoscatone D2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cryptomoscatone D2 during storage and experimental handling.

Troubleshooting Guide

Encountering unexpected results or compound instability? This guide will help you troubleshoot potential degradation issues with this compound.

| Issue ID | Observation | Potential Cause | Recommended Solution |

| CD2-D-01 | Decreased potency or loss of biological activity in assays. | Hydrolysis of the lactone ring: Exposure to acidic or basic conditions, or prolonged storage in protic solvents (e.g., methanol, water). | - Maintain neutral pH (6-8) in all solutions. - Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. - Prepare fresh working solutions daily. |

| CD2-D-02 | Appearance of new, unidentified peaks in HPLC or LC-MS analysis. | Oxidation: Exposure to air (oxygen), especially in the presence of light or metal ions. The α,β-unsaturated ketone moiety is susceptible to oxidation. | - Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or protect from light. - Use high-purity solvents, degassed to remove dissolved oxygen. |

| CD2-D-03 | Yellowing or discoloration of the compound (solid or solution). | Photodegradation: Exposure to UV or visible light can induce isomerization or polymerization of the styryl and α,β-unsaturated ketone systems. | - Store in light-resistant containers (amber vials). - Minimize exposure to ambient light during experiments. - Work in a fume hood with the sash down to block overhead lighting when possible. |

| CD2-D-04 | Inconsistent results between experimental replicates. | Inadequate Storage Conditions: Fluctuation in temperature, exposure to humidity. | - Store the solid compound at the recommended -20°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use desiccants in storage containers for the solid compound. |

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?

A1: this compound possesses two primary functional groups susceptible to degradation: a lactone ring and an α,β-unsaturated ketone within a styryl lactone framework. The lactone is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening and loss of activity. The conjugated system of the α,β-unsaturated ketone is susceptible to oxidation and photodegradation, which can result in the formation of various degradation products.

Q2: What is the recommended procedure for long-term storage of solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, amber glass vial.[1] To minimize exposure to moisture and oxygen, it is best practice to flush the vial with an inert gas like argon or nitrogen before sealing. Storing the vial in a desiccator can provide additional protection against humidity.

Q3: How should I prepare and store stock solutions of this compound?

A3: We recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into smaller volumes in amber vials, blanketed with inert gas, and store at -20°C or -80°C. This approach minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation. For aqueous buffers, prepare fresh dilutions from the stock solution immediately before each experiment.

Q4: Can I use protic solvents like methanol or ethanol to prepare solutions of this compound?

A4: While this compound may be soluble in protic solvents, it is not recommended for long-term storage in these solvents due to the risk of solvolysis of the lactone ring. If a protic solvent must be used for experimental reasons, prepare the solution immediately before use and do not store it for more than a few hours.

Q5: Are there any visual indicators of this compound degradation?

A5: Yes, a noticeable change in the physical appearance of the compound, such as discoloration (e.g., yellowing) of the solid or solution, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and stability of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

2. Materials:

- This compound

- HPLC grade acetonitrile and water

- Hydrochloric acid (0.1 M)

- Sodium hydroxide (0.1 M)

- Hydrogen peroxide (3%)

- HPLC system with a PDA or UV detector

- pH meter

- Photostability chamber

- Oven

3. Procedure:

-

Acid Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a minimal amount of acetonitrile and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.

-

Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

4. Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

- Gradient Program: | Time (min) | % A | % B | | :--- | :-- | :-- | | 0 | 70 | 30 | | 20 | 20 | 80 | | 25 | 20 | 80 | | 26 | 70 | 30 | | 30 | 70 | 30 |

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

- Injection Volume: 10 µL

- Column Temperature: 30°C

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Visualizations

Caption: Potential degradation pathways of this compound.

Caption: Recommended workflow for handling this compound.

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cryptomoscatone D2 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cryptomoscatone D2. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological effects?

This compound is a styrylpyrone isolated from Cryptocarya mandiocanna.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa, SiHa, C33A) and non-malignant MRC-5 cells.[1] The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis in a dose- and time-dependent manner.[1]

Q2: We are observing high variability in cell viability assays (e.g., MTT, XTT) with this compound treatment. What could be the cause?

Inconsistent results in cell viability assays are a common issue. Several factors could contribute to this variability:

-

Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell numbers between wells, affecting the final absorbance reading. Ensure a single-cell suspension and proper mixing before and during plating.

-

Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inconsistent concentrations. Also, consider the stability of the compound in your experimental conditions.

-

Inconsistent Incubation Times: Precise timing of compound exposure is critical, as this compound's effects are time-dependent.[1] Use a calibrated timer and stagger the addition of reagents if processing a large number of plates.

-

Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.

-

Cell Line Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.

Q3: Our apoptosis assays (e.g., Annexin V/PI staining, caspase activity) are showing conflicting results. How can we troubleshoot this?

Variability in apoptosis assays can arise from several sources:

-

Timing of Analysis: Apoptosis is a dynamic process. The optimal time point for detecting early (Annexin V positive, PI negative) versus late (Annexin V and PI positive) apoptotic cells can vary between cell lines and with different compound concentrations. A time-course experiment is recommended to identify the ideal window for analysis.

-

Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the staining procedure.

-

Reagent Quality and Concentration: Ensure that Annexin V-FITC and Propidium Iodide are not expired and have been stored correctly. Titrate the reagents to determine the optimal concentration for your specific cell line.

-

Compensation in Flow Cytometry: Improper compensation for spectral overlap between FITC and PI channels can lead to inaccurate population gating. Always include single-stained controls to set up the correct compensation matrix.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability (MTT Assay) Results

| Potential Problem | Possible Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | Uneven cell seeding; Incomplete dissolution of this compound; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Visually inspect for compound precipitation. Use calibrated pipettes and practice consistent pipetting technique. |

| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation with MTT reagent; Incomplete formazan solubilization. | Optimize cell seeding density for your specific cell line. Ensure the recommended incubation time for the MTT reagent is followed. Ensure complete solubilization of formazan crystals before reading the plate. |

| "Edge effect" observed in the plate | Increased evaporation in the outer wells. | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or water to create a humidity barrier. |

Guide 2: Conflicting Apoptosis Data (Annexin V/PI Flow Cytometry)

| Potential Problem | Possible Cause(s) | Recommended Solution(s) |

| High percentage of necrotic cells in control | Harsh cell handling (e.g., over-trypsinization, excessive vortexing). | Use a gentle cell detachment method. Minimize centrifugation speed and time. Avoid vigorous vortexing of cell pellets. |

| Inconsistent apoptotic populations between experiments | Variation in cell confluence at the time of treatment; Different incubation times. | Standardize the cell confluence at the start of each experiment. Perform a detailed time-course study to identify the optimal treatment duration. |

| Poor separation of cell populations | Incorrect instrument settings (voltages, compensation); Reagent issues. | Use single-stained controls for proper compensation setup. Titrate Annexin V and PI to determine optimal concentrations. Check the expiration dates and storage conditions of the reagents. |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with DMSO only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle enzyme (e.g., TrypLE Express). Combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells immediately by flow cytometry. Use unstained, single-stained (Annexin V-FITC only and PI only) controls for setting up the instrument and for compensation.

Visualizations

References

Technical Support Center: Purification of Synthetic Cryptomoscatone D2

Welcome to the technical support center for the purification of synthetic Cryptomoscatone D2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of this synthetically valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on common synthetic routes, impurities may include:

-

Diastereomers or Enantiomers: Arising from reactions where stereoselectivity is not 100%, such as in the Maruoka or Brown allylation steps.

-

Geometric Isomers (E/Z): The Horner-Wadsworth-Emmons reaction, while generally E-selective, can produce the Z-isomer as a minor impurity.[1][2][3][4][5]

-

Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes or phosphonate esters in the crude product.

-

Reaction Byproducts: These can include water-soluble phosphate byproducts from the Horner-Wadsworth-Emmons reaction, which are typically removed during aqueous workup.[1]

-

Catalyst Residues: Ruthenium catalysts (e.g., Grubbs catalyst) used in ring-closing metathesis may contaminate the final product.[6][7]

-

Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My crude this compound appears as an oil and is difficult to handle. What should I do?

A2: Oiling out can be due to the presence of impurities that lower the melting point of the compound. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. If the product still oils out, residual solvent may be the issue. Ensure the product is thoroughly dried under high vacuum.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between this compound and its impurities. For visualization, several methods can be employed as styryl lactones may not be UV-active.[8]

-

UV Light (254 nm): Useful if the compound or impurities are UV-active.[9][10]

-

Iodine Chamber: A general stain for many organic compounds.[10][11]

-

Potassium Permanganate (KMnO4) Stain: Stains compounds that can be oxidized, such as alkenes and alcohols.

-

p-Anisaldehyde Stain: A versatile stain that often produces colored spots with a variety of functional groups upon heating.[8]

Q4: I am having trouble separating diastereomers. What purification technique is most effective?

A4: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related diastereomers.[12][13] Both normal phase (silica gel) and reversed-phase (C18) columns can be effective, depending on the specific diastereomers.[13][14] Chiral HPLC may be necessary for separating enantiomeric impurities.[15][16][17][18][19]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

| Problem | Potential Cause | Recommended Solution(s) |

| Multiple spots on TLC close to the product spot. | Presence of diastereomers or geometric isomers. | 1. Optimize Column Chromatography: Use a shallower solvent gradient and a longer column to improve separation. 2. Preparative HPLC: If column chromatography is insufficient, preparative HPLC is the recommended method for separating close-running isomers.[12][13] |

| A persistent colored impurity (often brown or black). | Residual ruthenium catalyst from ring-closing metathesis. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon, then filter through Celite. 2. Specific Filtration: Pass a solution of the crude product through a short plug of silica gel or a specialized scavenger resin designed to remove ruthenium. |

| Product crystallizes poorly or not at all. | 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. | 1. Initial Purification: Purify the crude product by column chromatography first to increase the purity to >90-95%. 2. Solvent Screening for Recrystallization: Test a variety of solvent systems. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[20] Common solvent pairs for recrystallization include ethyl acetate/hexanes or acetone/hexanes.[21][22] |

| Low yield after purification. | 1. Product loss during multiple purification steps. 2. Decomposition of the product on silica gel. | 1. Minimize Transfers: Handle the material efficiently to minimize losses. 2. Deactivate Silica Gel: If decomposition is suspected, silica gel can be treated with a small amount of triethylamine in the eluent to neutralize acidic sites. |

| NMR spectrum shows broad peaks. | 1. Presence of paramagnetic impurities (e.g., residual metals). 2. Slow conformational exchange on the NMR timescale. | 1. Metal Removal: Follow the steps for removing catalyst residues. 2. Variable Temperature NMR: Acquire NMR spectra at different temperatures to see if the peaks sharpen. |

Experimental Protocols

Protocol 1: Column Chromatography for General Purification

This protocol is designed for the initial purification of crude synthetic this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc)

-

Glass column with stopcock

-

Collection tubes

-

TLC plates, developing chamber, and visualization reagents

Procedure:

-

Prepare the Column:

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing the silica to settle without air bubbles.

-

Add another layer of sand on top of the silica gel.

-

Equilibrate the column by running the starting eluent (e.g., 95:5 Hexanes:EtOAc) through the silica gel.

-

-

Load the Sample:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elute the Column:

-

Begin elution with a low polarity solvent system (e.g., 95:5 Hexanes:EtOAc).

-

Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexanes:EtOAc) to elute the compounds.

-

-

Collect and Analyze Fractions:

-

Collect fractions in test tubes.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for purifying this compound that is already of moderate to high purity (>90%).

Materials:

-

Partially purified this compound

-

Recrystallization solvents (e.g., Ethyl Acetate, Hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the Compound:

-

Place the impure this compound in an Erlenmeyer flask.

-

Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat gently to dissolve the solid completely.

-

-

Induce Crystallization:

-

Slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

-

If the solution becomes too cloudy, add a few drops of the more soluble solvent until it is clear again.

-

-

Cool the Solution:

-

Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Isolate the Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

-

Dry the Product:

-

Dry the purified crystals under high vacuum to remove all residual solvent.